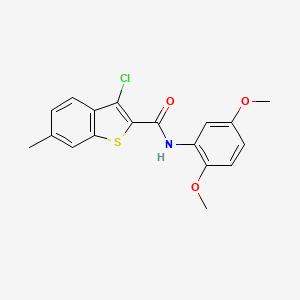![molecular formula C27H17F3O6 B11141269 7'-methoxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11141269.png)
7'-methoxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methoxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H,2’H-3,4’-bichromene-2,2’-dione: is a complex organic compound with the following chemical formula:
C19H14F4O2
. Its molecular structure features olefinic double bonds between the 3,4-dihydronaphthalen-1(2H)-one and 4-methoxy-3-(trifluoromethyl)benzaldehyde groups, forming α and β unsaturated ketones. Specifically, the 4-methoxy-3-(trifluoromethyl)benzaldehyde and carbonyl groups adopt the E stereochemistry .Preparation Methods
Synthetic Routes:: One synthetic route involves the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 4-methoxy-2-(trifluoromethyl)benzaldehyde . In this process, 5 mL of sodium hydroxide aqueous solution (25%) is added dropwise to a mixture of the two starting materials in methanol, followed by stirring at room temperature for 4 hours .
Industrial Production Methods:: While specific industrial production methods may vary, the synthetic route mentioned above can be scaled up for larger-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Major Products:: The products formed from these reactions will vary based on the reaction type. Detailed studies are needed to identify specific major products.
Scientific Research Applications
Chemistry::
Catalysis: Investigate its potential as a catalyst or ligand in organic transformations.
Materials Science: Explore its use in designing functional materials.
Drug Discovery: Assess its pharmacological properties and potential therapeutic applications.
Bioactivity Studies: Investigate its effects on biological systems.
Fine Chemicals: Evaluate its role in the synthesis of specialty chemicals.
Agrochemicals: Explore its use in crop protection.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could compare its properties, reactivity, and applications with related molecules.
Remember that scientific advancements may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C27H17F3O6 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-(7-methoxy-2-oxochromen-4-yl)-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C27H17F3O6/c1-33-18-7-8-20-21(13-25(31)35-24(20)11-18)22-10-16-5-6-19(12-23(16)36-26(22)32)34-14-15-3-2-4-17(9-15)27(28,29)30/h2-13H,14H2,1H3 |
InChI Key |
GXWYDDBAZAYIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC(=CC=C5)C(F)(F)F)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141190.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11141203.png)
![2-(4-Tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11141205.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11141210.png)

![6-imino-N-[(4-methoxyphenyl)methyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11141217.png)
![N-(3-chlorophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11141218.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11141225.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B11141230.png)
![2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one](/img/structure/B11141234.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B11141235.png)
![1-benzyl-3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141251.png)
![7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11141252.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11141253.png)
